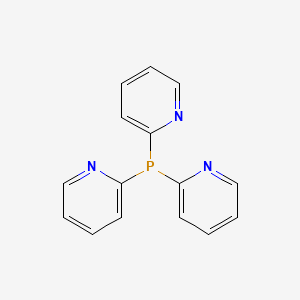

Tris(2-pyridyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tripyridin-2-ylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N3P/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSMXGPRCFQXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453969 | |

| Record name | Pyridine, 2,2',2''-phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26437-48-9 | |

| Record name | Pyridine, 2,2',2''-phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-Phosphinetriyltripyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Tris 2 Pyridyl Phosphine and Its Analogues

Advanced Synthetic Methodologies for Tris(2-pyridyl)phosphine

The construction of the this compound framework can be achieved through several synthetic routes, each with its own advantages and limitations. These methods primarily involve the formation of P-C bonds, and in some cases, P-N bonds for certain analogues.

Nucleophilic Addition Pathways (e.g., PH₃ to vinylpyridines)

The nucleophilic addition of phosphine (B1218219) (PH₃) to activated alkenes like vinylpyridines represents a direct method for creating P-C bonds. This reaction is typically performed under basic conditions. For instance, the addition of PH₃ to 2-vinylpyridine (B74390), when heated to 65–70 °C, yields tris[2-(2-pyridyl)ethyl]phosphine. mdpi.com Similarly, the reaction of phosphine with 2-vinylpyridine in a superbasic medium of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) can produce a mixture of primary, secondary, and tertiary phosphines, including 2-(2-pyridyl)ethylphosphine and bis[2-(2-pyridyl)ethyl]phosphine. researchgate.net The reaction conditions can be tuned to selectively favor the formation of the secondary or tertiary phosphine in high yields. researchgate.net While this method is effective for producing ethyl-bridged pyridylphosphines, it is less direct for the synthesis of this compound itself, which lacks the ethyl linker.

Grignard Reagent-Based Syntheses

The use of Grignard reagents is a common and effective strategy for the synthesis of triarylphosphines, including this compound. This method involves the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), with a pyridyl Grignard reagent. An optimized method for synthesizing this compound using this approach has been reported to achieve an excellent yield of 71%. nih.govbeilstein-journals.org The general procedure involves the reaction of an organomagnesium intermediate, generated from a halogenated pyridine (B92270), with a suitable halophosphine reagent. nih.govrsc.org This methodology has also been successfully applied to synthesize other phosphine ligands that are stable to oxidation. nih.govd-nb.info For example, Dai and co-workers utilized the Grignard route to prepare 2-(N-piperidyl)phenyl-substituted phosphines in good yields. nih.govd-nb.info The reaction of PCl₃ with the Grignard reagent derived from 2-bromopyridine (B144113) is a key example. researchgate.net The versatility of this approach allows for the synthesis of a variety of mixed arylalkyl and triaryl phosphines. mdpi.com

| Reactants | Product | Yield (%) | Reference |

| 2-pyridyl Grignard reagent + PCl₃ | This compound | 71 | nih.govbeilstein-journals.org |

| 2-(N-piperidyl)bromobenzene + Mg, then halo-phosphine | 2-(N-piperidyl)phenyl-substituted phosphine | Good | nih.govd-nb.info |

| Ar-MgBr + PCl₃ | Triarylphosphines with para-SH and -SMe groups | - | rsc.org |

Microwave-Assisted Protocols with Elemental Phosphorus

Microwave-assisted synthesis has emerged as a rapid and efficient alternative for preparing this compound. Trofimov and colleagues have reported a method using either white or red phosphorus with 2-bromopyridine in a potassium hydroxide/dimethyl sulfoxide (KOH/DMSO) emulsion under microwave heating. nih.govbeilstein-journals.orgd-nb.info This approach provides the desired pyridylphosphine in moderate yields. nih.govbeilstein-journals.orgd-nb.info A notable advantage of this method is the direct use of elemental phosphorus, avoiding the need for highly reactive and hazardous phosphorus halides. rsc.org The reaction has been shown to proceed via three consecutive S_NAr reactions in one pot. mdpi.com One-pot organometallics-free synthesis from 2-bromopyridine and elemental phosphorus has also been developed. researchgate.net

| Phosphorus Source | Co-reactant | Conditions | Yield | Reference |

| Red Phosphorus | 2-bromopyridine | KOH/DMSO, Microwave | Moderate | nih.govbeilstein-journals.orgd-nb.info |

| Elemental Phosphorus | 2-bromopyridine | Superbasic media | - | researchgate.netrsc.org |

Synthesis from Halogenated Pyridine Precursors

The reaction of halogenated pyridines with a phosphorus source is a fundamental approach to forming P-C bonds. beilstein-journals.org This can be achieved through either an organometal-halogen-phosphine route or by reacting a metal phosphide (B1233454) with an organohalogen compound. beilstein-journals.org The use of organolithium reagents is common, but these reactions are often prone to side reactions and require low temperatures (below 0 °C) to minimize issues like deprotonation and ring-opening of the pyridine. beilstein-journals.org For instance, reacting 2,6-dichloropyridine (B45657) with a lithium phosphide reagent can be used to generate chloropyridylphosphine intermediates, which can then be further reacted to produce more complex multidentate phosphine ligands. nih.gov The direct reaction of 2-chloropyridine (B119429) with red phosphorus in the presence of a KOH/DMSO superbase has been highlighted as a convenient method for synthesizing this compound. researchgate.net The synthesis of this compound from red phosphorus and 2-bromopyridine has also been achieved in a CsF-NaOH-DMSO superbasic system. scilit.com

| Halogenated Pyridine | Phosphorus Source/Reagent | Conditions | Product | Reference |

| 2-Bromopyridine | Red Phosphorus | KOH/DMSO, Microwave | This compound | nih.govbeilstein-journals.orgcrossref.org |

| 2-Chloropyridine | Red Phosphorus | KOH/DMSO superbase | This compound | researchgate.net |

| 2,6-Dichloropyridine | Lithium phosphide | - | Chloropyridylphosphine intermediate | nih.gov |

| 2-Bromopyridine | Red Phosphorus | CsF-NaOH-DMSO | This compound | scilit.com |

Alternative P-C and P-N Bond Formation Strategies

Beyond the more common methods, several alternative strategies for forming P-C and P-N bonds have been explored for the synthesis of pyridylphosphine analogues.

P-C Bond Formation: The use of silylphosphine derivatives, such as tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃), offers a more stable nucleophile compared to organometallic reagents. beilstein-journals.org Hayashi et al. demonstrated the controlled nucleophilic substitution in the preparation of P,N-(phosphino)triazine ligands using P(SiMe₃)₃. beilstein-journals.org Reacting P(SiMe₃)₃ with 2-picolyl chloride resulted in a low yield of the corresponding phosphine, while the reaction of 2-(trimethylsilylmethyl)pyridine with phosphorus trichloride gave a much better yield of about 76%. beilstein-journals.org

P-N Bond Formation: While less common for this compound itself, P-N bond formation is critical for certain analogues. For example, the synthesis of a tripyridylamine (TPA) congener with a phosphorus apical donor, tris(2-pyridylmethyl)proazaphosphatrane (TPAP), involves the addition of bis(dimethylamino)chlorophosphine (B1582491) to tris[2-[N-(2-pyridinemethyl)-amino]ethyl]amine. weebly.com In other systems, platinum-assisted tandem P-C bond cleavage and P-N bond formation have been observed in amide-functionalized bisphosphines. nih.gov

Purification Techniques for Pyridylphosphines

The purification of pyridylphosphines is a critical step in their synthesis, as they are often susceptible to oxidation. nih.gov Standard techniques must often be adapted to handle these air-sensitive compounds. thieme-connect.de

Column Chromatography: This is a widely used method for purifying phosphines. d-nb.infothieme-connect.de Deoxygenated silica (B1680970) gel is often employed, with solvents like toluene (B28343)/hexane (B92381) or cyclohexane/CH₂Cl₂ mixtures. thieme-connect.de Flash column chromatography with eluents such as EtOAc/hexane is also effective. rsc.org

Recrystallization: For solid phosphines, recrystallization from appropriate solvents like hexane can be an effective purification method. thieme-connect.de

Distillation: Vacuum distillation can be used for volatile phosphines. thieme-connect.de

Extraction: Solid-liquid extraction with solvents like diethylamine (B46881) has been used, particularly for 3- and 4-pyridyl analogues where common extraction with dichloromethane (B109758) is not applicable. d-nb.inforesearchgate.net General work-up procedures often involve extraction with organic solvents immiscible with water, such as ethyl acetate (B1210297) or dichloromethane, followed by drying over a desiccant like sodium sulfate (B86663) or magnesium sulfate. google.com.na

Inert Atmosphere Techniques: Due to the air-sensitivity of many phosphines, all manipulations, including purification, should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. thieme-connect.deku.dk

| Technique | Solvents/Conditions | Application | Reference |

| Column Chromatography | Deoxygenated silica gel, toluene/hexane, cyclohexane/CH₂Cl₂ | General purification | thieme-connect.de |

| Flash Column Chromatography | EtOAc/hexane | Purification of CgP(3-py) and CgP(6-Me-2-py) | rsc.org |

| Recrystallization | Hexane | Purification of solid phosphines | thieme-connect.de |

| Vacuum Distillation | - | Purification of volatile phosphines | thieme-connect.de |

| Solid-Liquid Extraction | Diethylamine | Purification of 3- and 4-pyridyl analogues | d-nb.inforesearchgate.net |

Synthesis of this compound Chalcogenides

The phosphorus atom in this compound readily undergoes oxidation to form the corresponding phosphine chalcogenides: the oxide, sulfide (B99878), and selenide (B1212193). These reactions leverage common oxidizing agents and provide reliable routes to these important ligands.

The synthesis of this compound sulfide and selenide is achieved through the direct reaction of this compound with elemental sulfur or selenium. tandfonline.com This oxidation process is typically conducted in a suitable solvent, such as toluene, often with heating. tandfonline.comresearchgate.net For instance, this compound selenide can be formed in quantitative yield by reacting the phosphine with elemental selenium at ambient temperature in toluene for 30 minutes under an argon atmosphere. chachkov.ru Similarly, the sulfide is prepared by treating the phosphine with elemental sulfur in hot toluene. tandfonline.com These methods provide a straightforward and efficient pathway to the desired phosphine sulfide and selenide. tandfonline.com

The corresponding phosphine oxide, this compound oxide, is generated by the oxidation of this compound using hydrogen peroxide (H₂O₂). d-nb.inforesearchgate.net This reaction is a common and effective method for converting tertiary phosphines to their oxides. researchgate.netresearchgate.net The process involves treating the phosphine with aqueous hydrogen peroxide, which selectively oxidizes the phosphorus center. researchgate.netnih.gov In some cases, traces of the phosphine oxide have been observed as a byproduct during the synthesis of the parent phosphine itself, indicating its susceptibility to oxidation. d-nb.infobeilstein-journals.org

The formation of this compound chalcogenides involves the chemoselective oxidation of the phosphorus(III) center to a phosphorus(V) center. The specific chalcogenide produced is determined by the choice of the oxidizing agent.

Phosphine Oxide : Synthesized using hydrogen peroxide. d-nb.info

Phosphine Sulfide : Synthesized using elemental sulfur. tandfonline.com

Phosphine Selenide : Synthesized using elemental selenium. tandfonline.comchachkov.ru

These reactions are generally high-yielding and clean, providing direct access to the tripodal ligands P(O)(2-Py)₃, P(S)(2-Py)₃, and P(Se)(2-Py)₃. The molecular structures of the resulting sulfide and selenide have been confirmed by single-crystal X-ray analysis and compared with those of the parent phosphine and its oxide. tandfonline.com

Synthesis of Related Pyridyl-Substituted Phosphine Ligands

Extensions of the synthetic strategies for pyridylphosphines have led to the creation of analogues with ethyl bridges between the phosphorus atom and the pyridyl rings. These ligands and their chalcogenides have also been synthesized and studied.

Tris[2-(4-pyridyl)ethyl]phosphine is synthesized through the nucleophilic addition of phosphine (PH₃) to 4-vinylpyridine, typically upon heating. mdpi.com The resulting phosphine can be subsequently oxidized to its corresponding chalcogenides. The spatial structures of tris[2-(pyridin-4-yl)ethyl]phosphine and its oxide, sulfide, and selenide derivatives have been investigated in solution using dipole moments, IR spectroscopy, and DFT calculations. mdpi.com

The synthesis of tris[2-(2-pyridyl)ethyl]phosphine is achieved via the addition of phosphine to 2-vinylpyridine in the presence of a strong base system like KOH–DMSO. mdpi.comthieme-connect.com The chalcogenides are then prepared by oxidizing the intermediate phosphine. thieme-connect.com Specifically, tris[2-(2-pyridyl)ethyl]phosphine sulfide and selenide have been synthesized for the first time by oxidizing the phosphine with elemental sulfur or selenium in benzene, affording yields of 66% and 67%, respectively. thieme-connect.com The structure and conformational analysis of these compounds in solution have been studied, revealing that they exist as an equilibrium of several conformers. mdpi.com

Substituted this compound Derivatives

The foundational this compound scaffold has been the subject of extensive derivatization to fine-tune its steric and electronic properties for various applications in coordination chemistry and catalysis. Modifications can be introduced at the phosphorus center, on the pyridyl rings, or by replacing the pyridyl groups with other N-heterocycles. These substitutions significantly influence the ligand's coordination behavior, stability, and the reactivity of its metal complexes.

A versatile method for creating a library of multidentate pyridyl-phosphine ligands involves the use of (amino)pyridyl-phosphine frameworks as precursors. rsc.org The stoichiometric reaction of compounds with the general formula (R₂N)ₓP(2-py)₃₋ₓ with a variety of alkyl and aryl alcohols leads to the formation of (alkoxy)pyridyl-phosphines, (RO)ₓP(2-py)₃₋ₓ. rsc.org This approach not only allows for the introduction of different alkoxy groups but also provides a convenient two-step pathway to chiral multidentate pyridyl-phosphine ligands by using enantiomerically pure alcohols. rsc.orgresearchgate.net

For instance, starting from the bis-amino-phosphine (Et₂N)₂P(2-py), a stepwise introduction of alcohols can be achieved. rsc.org This enables the synthesis of racemic alkoxy-amino-phosphines, (R₂N)(RO)P(2-py), and subsequently, bis(alkoxy)-phosphines, (RO)₂P(2-py). rsc.org This method offers a straightforward entry to a diverse range of pyridyl-phosphine ligands with tailored properties. rsc.org The reaction of (Me₂N)₂P(2-py) with one equivalent of methanol (B129727) or phenol (B47542) yields the corresponding monosubstituted products, (MeO)P(NMe₂) (2-py) and (PhO)P(NMe₂)(2-py). The use of two equivalents of phenol results in the disubstituted product, (PhO)₂P(2-py). rsc.org

Furthermore, chiral derivatives can be synthesized using this methodology. The reaction of (Me₂N)P(2-py)₂ with enantiomerically pure alcohols like (R)-(-)-2-butanol and (S)-(+)-2-butanol affords the corresponding chiral (alkoxy)pyridyl-phosphines. rsc.orgresearchgate.net

Table 1: Synthesis of Substituted (Alkoxy)pyridyl-phosphine Derivatives

| Precursor | Reagent (Alcohol) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (Me₂N)₂P(2-py) | Methanol (1 eq.) | (MeO)P(NMe₂)(2-py) | - | rsc.org |

| (Me₂N)₂P(2-py) | Phenol (1 eq.) | (PhO)P(NMe₂)(2-py) | - | rsc.org |

| (Me₂N)₂P(2-py) | Phenol (2 eq.) | (PhO)₂P(2-py) | - | rsc.org |

| (Me₂N)P(2-py)₂ | (R)-(-)-2-Butanol | (R)-(2-BuO)P(2-py)₂ | - | rsc.orgresearchgate.net |

| (Me₂N)P(2-py)₂ | (S)-(+)-2-Butanol | (S)-(2-BuO)P(2-py)₂ | - | rsc.orgresearchgate.net |

Yield data not always specified in the source.

Beyond substitutions at the phosphorus atom, derivatives of this compound can also be synthesized by modifying the pyridyl rings themselves or replacing them with other heterocyclic systems. For example, halogenated ring-fused pyridine reagents can be used to generate bipyridyl-, quinolinyl-, and phenanthrolinyl-phosphine ligands. d-nb.info The synthesis of analogues containing other N-heterocycles, such as pyrazole (B372694) and imidazole, has also been extensively explored, leading to ligands like tris(pyrazolyl)phosphine and tris(imidazolyl)phosphine. rsc.orgbeilstein-journals.orguva.nl These compounds, while not direct derivatives of this compound, represent important structural analogues with distinct coordination properties.

The synthesis of tris(pyrazolyl)phosphines can be achieved by the slow addition of phosphorus trichloride to a mixture of the appropriate pyrazole and triethylamine (B128534) in THF. rsc.org This method has been used to prepare the parent tris(pyrazolyl)phosphine as well as derivatives with substituents on the pyrazole rings, such as 3,5-dimethyl, 3-phenyl, and 3-tert-butyl groups. rsc.org

Table 2: Synthesis of Tris(pyrazolyl)phosphine Analogues

| Pyrazole Precursor | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole | Tris(pyrazolyl)phosphine | PCl₃, Et₃N, THF, rt | - | rsc.org |

| 3,5-Dimethylpyrazole | Tris(3,5-dimethylpyrazolyl)phosphine | PCl₃, Et₃N, THF, rt | - | rsc.org |

| 3-Phenylpyrazole | Tris(3-phenylpyrazolyl)phosphine | PCl₃, Et₃N, THF, reflux | - | rsc.org |

| 3-tert-Butylpyrazole | Tris(3-tert-butylpyrazolyl)phosphine | PCl₃, Et₃N, THF, reflux | - | rsc.org |

Yield data not always specified in the source.

Another class of derivatives includes those where the pyridyl groups are linked to the phosphorus atom via a methylene (B1212753) bridge, such as tris(2-picolyl)phosphine. Its synthesis can be achieved by reacting 2-(trimethylsilylmethyl)pyridine with phosphorus trichloride, which gives the product in a relatively good yield of about 76%. d-nb.info An alternative route using P(SiMe₃)₃ and 2-picolyl chloride results in a much lower yield (33%). d-nb.info

The introduction of substituents allows for the creation of a vast library of ligands with finely tuned steric and electronic profiles, expanding the utility of the this compound framework in various chemical applications.

Conformational Analysis and Structural Investigations of Tris 2 Pyridyl Phosphine and Its Derivatives

Experimental Conformational Analysis

Experimental techniques have provided profound insights into the three-dimensional structures of tris(2-pyridyl)phosphine and its chalcogenide derivatives in both solid and solution phases.

X-ray Diffraction Studies of Solid-State Structures.tandfonline.comresearchgate.netiucr.orguonbi.ac.ke

In the solid state, the phosphorus atom in this compound adopts a pyramidal geometry. researchgate.netjcu.edu.au The C-P-C bond angles are approximately 101.0°, 101.9°, and 102.7°, indicating a deviation from perfect tetrahedral or trigonal planar symmetry. researchgate.netjcu.edu.au The P-C bond distances are in the range of 1.824 Å to 1.834 Å. researchgate.netjcu.edu.au This pyramidal arrangement is a characteristic feature of trivalent phosphines, accommodating the phosphorus lone pair of electrons.

Upon oxidation to the corresponding chalcogenides (oxide, sulfide (B99878), and selenide), the phosphorus atom adopts a distorted tetrahedral configuration. researchgate.nettandfonline.com

Table 1: Selected Bond Lengths and Angles for this compound

| Parameter | Value |

|---|---|

| P-C Bond Distances | 1.824(3) Å, 1.826(2) Å, 1.834(3) Å |

| C-P-C Bond Angles | 101.0(1)°, 101.9(1)°, 102.7(1)° |

Data from Keene, F. R., Snow, M. R., & Tiekink, E. R. T. (1988). researchgate.netjcu.edu.au

The orientation of the three pyridyl rings in this compound deviates significantly from C₃v symmetry in the crystal structure. researchgate.netjcu.edu.au One of the pyridyl nitrogen atoms is oriented towards the same side as the phosphorus lone pair, while the other two nitrogen atoms point in the opposite direction. researchgate.netjcu.edu.auchachkov.ru The phosphorus atom is nearly coplanar with each of the pyridyl rings. researchgate.netchachkov.ru The dihedral angles between the planes of the pyridyl rings are 87.8°, 97.0°, and 97.5°. researchgate.netjcu.edu.au This specific arrangement is likely influenced by a combination of steric and electronic factors, including potential interactions involving the phosphorus lone pair. iucr.org

The crystal structures of this compound oxide (Py₃P=O), sulfide (Py₃P=S), and selenide (B1212193) (Py₃P=Se) have been determined, revealing a distorted tetrahedral geometry around the phosphorus atom. researchgate.nettandfonline.com

This compound oxide (Py₃P=O): This compound is isomorphous with the parent this compound. iucr.orguonbi.ac.ke The molecular geometry is pyramidal with a propeller-like arrangement of the pyridyl rings. iucr.orgchachkov.ru One nitrogen atom points in the same direction as the oxygen atom, while the other two are oriented oppositely. iucr.orgchachkov.ru The P=O bond length is 1.479(1) Å. iucr.org The crystal packing is influenced by C—H⋯O and C—H⋯N interactions. iucr.orguonbi.ac.ke

This compound sulfide (Py₃P=S): In the sulfide derivative, one nitrogen atom is directed towards the sulfur atom, while the other two point away. researchgate.nettandfonline.com The molecule exhibits a distorted tetrahedral configuration around the phosphorus atom. researchgate.net

This compound selenide (Py₃P=Se): Unlike the oxide and sulfide, in the selenide structure, all three nitrogen atoms are oriented in the same direction as the selenium atom. tandfonline.comtandfonline.com This is attributed to the greater polarizability of selenium compared to sulfur and oxygen. tandfonline.comtandfonline.com The P=Se bond distance is 2.1022(4) Å. researchgate.net The three pyridine (B92270) rings are symmetrically related with dihedral angles of 69.16° between them. tandfonline.com

Table 2: Comparison of Structural Features of this compound Chalcogenides

| Compound | P=X Bond Length (Å) | Orientation of N atoms relative to X (X=O, S, Se) |

|---|---|---|

| Py₃P=O | 1.479(1) iucr.org | One N towards O, two away iucr.orgchachkov.ru |

| Py₃P=S | Not specified | One N towards S, two away researchgate.nettandfonline.com |

Solution-Phase Conformational Analysis

Studies in solution provide insights into the dynamic conformational behavior of molecules, which can differ from their fixed solid-state structures.

Experimental and theoretical conformational analyses of this compound and its derivatives have been conducted using dipole moment measurements, complemented by DFT calculations. chachkov.rumdpi.comnih.gov These studies suggest that in solution, these compounds exist as an equilibrium of different conformers. chachkov.ruchachkov.ru For this compound, a conformational equilibrium between two forms with gauche,gauche,gauche-orientation of the pyridyl rings is proposed. chachkov.ru The high polarity of this compound is attributed to the contribution of the polar C-N bonds of the pyridine rings and their specific orientation relative to the P-C bonds. mdpi.com For the chalcogenide derivatives, the conformational equilibrium in solution also involves non-eclipsed gauche- and trans-forms with a propeller-like arrangement of the pyridyl groups around the P=Y bond (Y = O, S, Se). chachkov.ru

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy has been utilized to study the vibrational properties of this compound and its chalcogenide derivatives. In a study of tris[2-(4-pyridyl)ethyl]phosphine oxide, a derivative of this compound, changes in the IR spectra between the solid state, melt, and solution phases indicated the presence of multiple conformers. mdpi.com For the solid sample, a single band at 953 cm⁻¹ was observed in the region associated with the bending vibrations of C-H bonds in the ethylene (B1197577) bridges. mdpi.com In the melt, this band shifted to 948 cm⁻¹, and a shoulder appeared at approximately 920 cm⁻¹. mdpi.com When dissolved, three distinct bands were present at 925 cm⁻¹, 939 cm⁻¹, and 952 cm⁻¹, suggesting the existence of different conformers in solution. mdpi.com Similar, though less distinct, changes were observed for the sulfide and selenide derivatives, also indicating conformational heterogeneity in different states. mdpi.com

The IR spectra of this compound oxide show bands in the ranges of 1360-1455 cm⁻¹ and 1484-1588 cm⁻¹, which correspond to the stretching vibrations of the C=C and C=N bonds of the pyridine rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

³¹P NMR: The ³¹P NMR spectrum of this compound provides key information about the electronic environment of the phosphorus atom. The chemical shift (δ) is a sensitive indicator of the coordination state and substituent effects. For this compound sulfide, a derivative, the ³¹P NMR spectrum shows a characteristic triplet at δ = 34.60 ppm with a ¹J(P-Se) coupling constant of 717.6 Hz, confirming the P-S bond. In another study, the ³¹P{¹H} NMR spectra were used to characterize platinum(0) complexes of this compound. researchgate.net For heteroleptic Os(II) complexes containing a coordinated this compound derivative, two well-separated ³¹P NMR signals were observed, confirming the presence of distinct chelating ligands. rsc.org

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. The chemical shifts and coupling constants of the pyridyl protons and carbons are influenced by the conformation of the rings relative to the phosphorus atom. While specific detailed assignments for the parent this compound are not provided in the search results, related studies on similar phosphine (B1218219) ligands demonstrate the utility of these techniques. For instance, in a study of SPHOS, a different phosphine ligand, both ¹H and ¹³C NMR were used to identify all expected resonances, including multiplicities arising from coupling to the ³¹P nucleus. magritek.com

A comprehensive set of ¹H and ¹³C NMR data is crucial for a complete structural characterization in solution, allowing for the determination of through-bond and through-space interactions that define the conformational preferences.

Theoretical and Computational Conformational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to investigate the conformational landscape of this compound and its chalcogenide derivatives (oxide, sulfide, and selenide). chachkov.ruresearchgate.net Various DFT methods and basis sets have been utilized, including B3PW91/6-311++G(df,p) and wB97XD/6-311++G(df,p), to calculate the geometries, relative energies, and dipole moments of different conformers. mdpi.comchachkov.ru These calculations have been instrumental in identifying the preferred conformations of the isolated molecules and understanding the factors that govern their stability. chachkov.rursc.org For example, initial conformational searches were sometimes performed with a smaller basis set like 6-31G(d) before more precise calculations were done with larger basis sets such as 6-311++G(df,p). chachkov.ru

Analysis of Preferred Conformers and Energy Landscapes

Computational studies have revealed that this compound and its derivatives possess a pyramidal structure at the phosphorus atom, with the pyridyl rings arranged in a propeller-like fashion. chachkov.ru The conformational landscape is characterized by several low-energy conformers, primarily non-eclipsed gauche- and trans-forms, resulting from rotation around the P-C bonds. chachkov.rucore.ac.uk

For this compound itself, calculations suggest a deviation from C₃ symmetry in the most stable conformer. researchgate.net In contrast, X-ray diffraction data shows a different conformation in the solid state, where one nitrogen atom points in the same direction as the phosphorus lone pair, and the other two point away, highlighting the influence of crystal packing forces. chachkov.ruresearchgate.net The energy landscape of these molecules is often complex, with multiple conformers existing in equilibrium in solution. mdpi.com

Influence of Chalcogen Atoms on Conformation

The introduction of a chalcogen atom (O, S, Se) to the phosphorus atom to form this compound chalcogenides significantly influences the molecule's conformation. chachkov.ru DFT calculations show that these derivatives also adopt a pyramidal structure with a propeller arrangement of the pyridyl rings around the P=Y bond (where Y = O, S, Se). chachkov.ru

The nature of the chalcogen atom affects the relative energies and geometries of the conformers. mdpi.com For the oxide, sulfide, and selenide, several stable conformers with different orientations of the pyridyl rings (e.g., trans,trans,cis- or gauche,gauche,gauche-) relative to the P=Y bond have been identified. chachkov.ru Despite the presence of the chalcogen atom, steric factors, such as the position of the nitrogen atoms in the pyridyl rings, remain a key determinant of the preferred spatial structure. mdpi.comresearchgate.netdntb.gov.ua

Table 1: Calculated Conformational Data for this compound Chalcogenides This is an interactive table based on generalized findings from DFT studies. Specific values can vary based on the computational method.

| Derivative | Preferred Conformer Orientation | Key Dihedral Angle(s) (Y=P-Csp2-N) |

|---|---|---|

| Oxide (Y=O) | Propeller-like gauche/trans | ~56° (gauche), ~150-165° (trans) |

| Sulfide (Y=S) | Propeller-like gauche/trans | ~56° (gauche), ~152-165° (trans) |

| Selenide (Y=Se) | Propeller-like gauche/trans | ~57° (gauche), ~147-162° (trans) |

Solvent Effects on Conformational Preferences (e.g., CPCM Model)

The conformation of this compound and its derivatives can be influenced by the surrounding solvent environment. To account for these effects in computational studies, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are often used. mdpi.comanu.edu.auacs.org

The CPCM model treats the solvent as a polarizable continuum, which can affect the relative energies of different conformers based on their dipole moments. mdpi.com For instance, theoretical calculations on tris[2-(4-pyridyl)ethyl]phosphine and its chalcogenides were performed both in the gas phase and in solution using the CPCM model to simulate solvents like 1,4-dioxane (B91453) and chloroform. mdpi.com These calculations demonstrated that the solvent can alter the energy balance between conformers, potentially favoring more polar structures in high-dielectric media. mdpi.com The high polarity of these compounds in solvents like trichloromethane is also attributed to intermolecular interactions between the pyridyl nitrogen atoms and solvent molecules. mdpi.com

Coordination Chemistry of Tris 2 Pyridyl Phosphine and Its Chalcogenides

General Principles of Coordination

The coordination behavior of tris(2-pyridyl)phosphine and its chalcogenide derivatives is governed by several key principles, including its multidentate nature, the potential for hemilability, and the competitive coordination between its different donor atoms.

This compound is a classic example of a polydentate ligand, possessing one soft phosphorus(III) donor atom and three harder nitrogen donor atoms located on the pyridyl rings. mdpi.comd-nb.info This combination of "soft" and "hard" donor sites allows it to bind to a variety of metal centers with differing coordination preferences. d-nb.info The presence of these multiple donor sites enables the ligand to adopt various coordination modes, acting as a bridge between different metal centers or chelating to a single metal ion. rsc.org The geometry of the ligand, with the three pyridyl groups arranged around the central phosphorus atom, makes it an effective tripodal or scorpionate-type ligand, capable of encapsulating a metal ion. researchgate.net

The corresponding phosphine (B1218219) chalcogenides, such as this compound oxide (O=P(py)₃), sulfide (B99878) (S=P(py)₃), and selenide (B1212193) (Se=P(py)₃), are also effective polydentate ligands. mdpi.comresearchgate.net In these derivatives, the phosphorus lone pair is replaced by a P=X bond (where X = O, S, Se), modifying the electronic properties and coordination preferences. While the phosphorus atom is no longer a primary donor site, the chalcogen atom can participate in coordination, adding another dimension to their ligating ability. mdpi.com For instance, this compound oxide can act as an N,O-chelate ligand in complexes with lanthanide ions. eco-vector.comkazanmedjournal.ru

A significant feature of this compound is its hemilabile character. rsc.orgmathnet.ru Hemilability refers to the ability of a multidentate ligand to have one or more donor atoms that can reversibly bind and detach from a metal center. d-nb.info In the case of this compound, the phosphorus atom typically forms a strong, stable bond with the metal, while the pyridyl nitrogen atoms form weaker, more labile bonds. d-nb.info

This hemilabile behavior is crucial in catalysis, as the dissociation of a weakly bound nitrogen donor can open up a coordination site on the metal, allowing a substrate molecule to enter and react. d-nb.info The pyridyl arm can then re-coordinate, stabilizing the resulting complex. This dynamic process has been observed in solution for complexes such as an iridium complex where the pyridyl nitrogens exchange at a rate faster than the NMR timescale at room temperature. researchgate.net The presence of both "soft" phosphorus and "hard" nitrogen donor atoms is a key factor contributing to this hemilabile nature. d-nb.info

The coordination of this compound to a metal center involves a competition between the phosphorus lone pair and the nitrogen lone pairs of the three pyridyl rings. The outcome of this competition depends on several factors, including the nature of the metal ion (its hardness or softness according to HSAB theory), the steric environment, and the reaction conditions.

Generally, soft metal ions with a preference for soft donors will favor coordination through the phosphorus atom. d-nb.info Conversely, hard metal ions will tend to coordinate to the harder nitrogen atoms of the pyridine (B92270) rings. d-nb.info In some cases, a cooperative effect is observed where both phosphorus and one or more nitrogen atoms bind to the same metal center. rsc.org However, there are instances where coordination occurs exclusively through the nitrogen atoms, leaving the phosphorus atom uncoordinated. A notable example is the complex [Co(2-Py₃P)₂]Cl₂∙8H₂O, where two this compound ligands coordinate to a cobalt(II) ion through all six of their nitrogen atoms, forming a cage-like structure with the two phosphorus atoms pointing away from the metal center. researchgate.netmathnet.ru In its chalcogenide derivatives, where the P(III) lone pair is absent, coordination primarily occurs through the nitrogen atoms or a combination of nitrogen and the chalcogen atom. researchgate.neteco-vector.com

Coordination Modes and Geometries in Metal Complexes

The versatility of this compound and its chalcogenides as ligands is evident in the diverse coordination modes and geometries observed in their metal complexes. rsc.org These range from simple monodentate binding to various forms of chelation.

Although less common for a polydentate ligand, this compound can act as a monodentate ligand. rsc.org In this mode, it binds to a metal center through either the phosphorus atom or one of the pyridyl nitrogen atoms.

P-monodentate: Coordination solely through the phosphorus atom typically occurs with metal centers that have a strong preference for soft phosphine donors, or when steric hindrance from other ligands prevents the pyridyl groups from approaching the metal. wikipedia.org

N-monodentate: N-monodentate coordination is also possible, where only one of the three pyridyl nitrogen atoms binds to the metal. rsc.orgmathnet.ru This mode is often observed in situations where the metal is a hard acid or when the ligand is present in a large excess.

Bidentate coordination is a more prevalent mode for this compound, allowing for the formation of stable chelate rings. rsc.orgrsc.org

N,N'-chelating: In this mode, two of the three pyridyl nitrogen atoms coordinate to the metal center, forming a chelate ring. rsc.orgresearchgate.net The phosphorus atom remains uncoordinated. This type of coordination is observed in complexes of this compound chalcogenides with palladium(II), such as cis-[Pd(N,N'-Py₃P=X)Cl₂] (where X = O, S, Se), where the ligand coordinates in a κ²-N,N' fashion. researchgate.netresearchgate.net Reactions of tripyridyl ligands like this compound with [Re(CO)₅Cl] have also yielded bidentate complexes where the ligand coordinates through two nitrogen atoms. jcu.edu.au

P,N-chelate: The P,N-chelate mode involves the simultaneous coordination of the phosphorus atom and one of the pyridyl nitrogen atoms, forming a five-membered chelate ring. rsc.org This is a common coordination mode, particularly in complexes of ruthenium(II) and rhodium(I), such as RuHCl[P(py)₃]₃ and RhCl[P(py)₃]₂. researchgate.netrsc.org This mode effectively combines the strong σ-donation from the phosphorus with the chelating effect of the pyridyl nitrogen.

Data Tables

Table 1: Examples of Metal Complexes with this compound and its Chalcogenides

| Complex Formula | Metal | Ligand | Coordination Mode | Reference(s) |

| [Co(2-Py₃P)₂]Cl₂∙8H₂O | Co(II) | This compound | N,N',N'',N''',N'''',N'''''-hexadentate (two ligands) | researchgate.net, mathnet.ru |

| cis-[Pd(N,N'-Py₃P=X)Cl₂] (X = O, S, Se) | Pd(II) | This compound chalcogenide | N,N'-bidentate | researchgate.net, researchgate.net |

| RuHCl[P(py)₃]₃ | Ru(II) | This compound | P,N-bidentate | rsc.org |

| RhCl[P(py)₃]₂ | Rh(I) | This compound | P,N-bidentate | rsc.org |

| [Re(py₃P)(CO)₃Cl] | Re(I) | This compound | N,N'-bidentate | jcu.edu.au |

| Cu(N,N′,N′′-Py₃P)₂₂ | Cu(II) | This compound | N,N',N''-tridentate (scorpionate) | rsc.org, nih.gov |

| [Ln(Py₃PO)₂(NO₃)₃] | Ln(III) | This compound oxide | N,O-bidentate | eco-vector.com, kazanmedjournal.ru |

Tridentate (N,N',N''-tripodal/scorpionate)

One of the most common coordination modes of this compound is as a tridentate N,N',N''-tripodal ligand, often referred to as a "scorpionate" ligand. rsc.orgresearchgate.net In this arrangement, the three nitrogen atoms of the pyridyl rings bind to a metal center, forming a stable chelate complex. This mode of coordination is observed in a variety of transition metal complexes. rsc.org

For instance, the reaction of this compound with rhenium pentacarbonyl bromide, Re(CO)₅Br, can lead to the formation of a neutral complex, [Re(CO)₃(N,N'-Py₃P)Br], where the ligand is bidentate. However, under certain conditions, particularly with its oxide (Py₃P=O) and sulfide (Py₃P=S) derivatives, cationic scorpionate complexes of the type [Re(CO)₃(N,N',N''-Py₃P=X)]Br (X = O or S) are formed, demonstrating true N,N',N''-coordination. researchgate.net

Similarly, scorpionate complexes of copper(I) have been synthesized. The reaction of this compound chalcogenides (Py₃P=X, where X = O, S, or Se) with copper(I) halides results in the formation of [Cu(N,N',N''-Py₃P=X)Hal] complexes. researchgate.net The interaction of tris(2-pyridyl)arsine (Py₃As), an analogue of Py₃P, with copper(I) iodide also yields a scorpionate complex, [Cu(Py₃As)I]. mdpi.comnih.gov

The formation of these scorpionate complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the stoichiometry of the reactants. nih.govrsc.org For example, the reaction of this compound oxide with copper(II) hexafluoroacetylacetonate, [Cu(hfac)₂(H₂O)₂], in a 1:1 molar ratio affords the scorpionate complex [Cu(N,N',N''-Py₃PO)(O,O'-hfac)(O-hfac)]. rsc.org

Bridging Coordination (e.g., P,N-bridging, N,N'/P-bridging)

This compound can also act as a bridging ligand, connecting two or more metal centers. This bridging can occur through different combinations of its donor atoms. A notable example is the P,N-bridging mode, where the phosphorus atom coordinates to one metal center while one of the pyridyl nitrogen atoms binds to another. rsc.org

Furthermore, N,N'/P-bridging has been observed. In the dinuclear copper(I) complex, (MeCN)₃Cu{P(6-Me-2-Py)₃}Cu(MeCN)₂, the this compound ligand coordinates to two copper atoms simultaneously through its three nitrogen atoms and the central phosphorus atom, acting as a "Janus head" ligand. rsc.org Another instance of bridging coordination is seen in the dimeric copper(I) bromide complex with tris(2-pyridyl)arsine, [Cu₂(Py₃As)₂Br₂], where two ligands bridge two copper centers in a head-to-tail fashion. mdpi.com A similar structure is observed for the analogous this compound complex, [Cu₂(Py₃P)₂Br₂]. mdpi.com

A unique triply bridging (μ₃-P) phosphine ligand has been discovered in crown-shaped [Cu₃(μ₂-Hal)₃L] complexes (Hal = Cl, Br, or I) supported by tris[2-(2-pyridyl)ethyl]phosphine (L). nih.gov Theoretical analysis confirmed that the lone pair of the phosphorus atom interacts with the 4s-orbitals of three copper atoms. nih.gov

Unprecedented Coordination Modes (e.g., N,N',μ₂-π coordination)

Beyond the more common coordination patterns, this compound and its derivatives can exhibit novel and unprecedented coordination modes. One such example is the N,N',μ₂-π coordination observed in molybdenum and tungsten carbonyl complexes of tris-2-pyridyl-phosphine ligands. researchgate.netrsc.org In this mode, two nitrogen atoms coordinate to the metal center in a chelating fashion, while one of the pyridyl rings engages in a μ₂-π interaction, bridging to a second metal center.

Another unusual coordination is seen in a dimeric copper(I) complex with a tris(pnictogen) ligand, where an intramolecular N,N,Sb-coordination mode is adopted. researchgate.net The reaction of [Cu(MeCN)₄]PF₆ with P(6-Me-2-py)₃ results in a complex where two copper(I) atoms are coordinated by the bridgehead phosphorus atom and the three nitrogen atoms of the tris-pyridyl ligand. researchgate.net

The reaction of this compound with CoCl₂ results in the formation of [Co(Py₃P)₂]Cl₂·8H₂O, where two phosphine ligands coordinate to the cobalt(II) ion solely through their six nitrogen atoms, leaving the two phosphorus atoms uncoordinated. researchgate.net

Influence of Metal Ion and Ligand Stoichiometry on Coordination

The coordination behavior of this compound is significantly influenced by the nature of the metal ion and the stoichiometry of the reactants. rsc.orgrsc.org This is clearly demonstrated in the reactions of this compound and its oxide with various divalent metal hexafluoroacetylacetonates (M(hfac)₂ where M = Mn, Co, Ni, Cu). rsc.orgrsc.org

The nature of the metal ion determines whether a mono- or bis-scorpionate complex is formed. rsc.orgrsc.org For instance, with Cu(hfac)₂, the stoichiometry plays a crucial role. A 1:1 molar ratio of [Cu(hfac)₂(H₂O)₂] to Py₃PO yields a mono-scorpionate complex, [Cu(N,N',N''-Py₃PO)(O,O'-hfac)(O-hfac)]. rsc.orgrsc.org However, using two equivalents of Py₃P with [Cu(hfac)₂(H₂O)₂] leads to the formation of a bis-scorpionate complex, Cu(N,N',N''-Py₃P)₂₂, where both hfac⁻ anions are displaced. rsc.orgrsc.org

In contrast, the reactions of [Co(hfac)₂(H₂O)₂] and [Ni(hfac)₂(H₂O)₂] with Py₃PO, regardless of the molar ratio, result in the formation of cationic mono-scorpionate complexes, M(N,N',N''-Py₃PO)(O,O'-hfac)(H₂O). rsc.org With [Mn(hfac)₂(H₂O)₂], the interaction with Py₃P leads to a bis-scorpionate cation, [Mn(Py₃P)₂]²⁺. rsc.orgrsc.org

The reactivity of tris(2-pyridyl)arsine (Py₃As) with copper(I) halides also highlights the influence of the metal halide and solvent. nih.gov Reaction with CuI in CH₂Cl₂ yields a scorpionate complex, [Cu(Py₃As)I], while the reaction in MeCN or with CuBr produces a dimeric complex, [Cu₂(Py₃As)₂X₂] (X = I, Br). nih.gov

Complexes with Transition Metals

Copper(I) and Copper(II) Complexes

This compound and its derivatives form a wide array of complexes with both copper(I) and copper(II). researchgate.netmdpi.comdigitellinc.com These complexes exhibit diverse coordination geometries and nuclearities, ranging from mononuclear and dinuclear species to coordination polymers. rsc.org

Copper(I) complexes of this compound have been extensively studied. For example, this compound reacts with CuSCN to produce a coordination polymer, [Cu(Py₃P)NCS]n. rsc.org The chalcogenide derivatives, Py₃P=X (X = O, S, Se), react with copper(I) halides to form scorpionate complexes. researchgate.net The reaction of tris(2-pyridyl)arsine with CuI yields the scorpionate complex [Cu(Py₃As)I], while with CuBr it forms the dimeric complex [Cu₂(Py₃As)₂Br₂]. mdpi.comnih.gov The reaction of this compound with copper(I) halides is reported to give air-stable dimeric complexes [Cu₂(Py₃P)₂X₂] (X = Cl, Br, I). mdpi.comnih.gov

Copper(II) complexes are also well-documented. The reaction of this compound with copper(II) chloride produces a binuclear complex. researchgate.net The interaction of this compound and its oxide with [Cu(hfac)₂(H₂O)₂] leads to the formation of either mono- or bis-scorpionate copper(II) complexes, depending on the stoichiometry. rsc.orgrsc.org

The formation of scorpionate and bis-scorpionate complexes is a prominent feature of the coordination chemistry of this compound with copper ions. rsc.orgrsc.org

Scorpionate Complexes: A scorpionate complex is formed when the three nitrogen atoms of a single this compound ligand bind to the copper center. An example is the reaction of [Cu(hfac)₂(H₂O)₂] with one equivalent of Py₃PO, which yields [Cu(N,N',N''-Py₃PO)(O,O'-hfac)(O-hfac)]. rsc.orgrsc.org In this complex, the copper(II) ion is coordinated to the three nitrogen atoms of the phosphine oxide, two oxygen atoms from one hfac⁻ ligand, and one oxygen atom from the second hfac⁻ ligand. rsc.org Similarly, the reaction of tris(2-pyridyl)arsine with CuI in dichloromethane (B109758) produces the scorpionate complex [Cu(Py₃As)I]. mdpi.comnih.gov

Bis-scorpionate Complexes: A bis-scorpionate complex is formed when two this compound ligands coordinate to a single copper center through all six of their nitrogen atoms. This occurs, for example, when [Cu(hfac)₂(H₂O)₂] is treated with two equivalents of Py₃P, resulting in the complex Cu(N,N',N''-Py₃P)₂₂. rsc.orgrsc.org In the resulting [Cu(Py₃P)₂]²⁺ cation, the copper(II) ion is octahedrally coordinated by the six nitrogen atoms of the two phosphine ligands, and the two hfac⁻ anions act as counterions. rsc.org

The table below summarizes the formation of scorpionate and bis-scorpionate copper complexes under different reaction conditions.

| Reactants | Molar Ratio (Ligand:Metal) | Product | Coordination Type |

| Py₃PO + [Cu(hfac)₂(H₂O)₂] | 1:1 | [Cu(N,N',N''-Py₃PO)(O,O'-hfac)(O-hfac)] | Scorpionate |

| Py₃P + [Cu(hfac)₂(H₂O)₂] | 2:1 | Cu(N,N',N''-Py₃P)₂₂ | Bis-scorpionate |

| Py₃As + CuI (in CH₂Cl₂) | 1:1 | [Cu(Py₃As)I] | Scorpionate |

| Py₃P + CuX (X = Cl, Br, I) | 1:1 | [Cu₂(Py₃P)₂X₂] | Bridging Dimer |

Dimeric and Binuclear Copper Complexes

The coordination chemistry of this compound with copper(I) halides has been shown to yield air-stable dimeric complexes with the general formula [Cu₂(Py₃P)₂X₂], where X can be chloride, bromide, or iodide. researchgate.net The formation of these binuclear structures is a common feature for this ligand, although the nuclearity of the resulting complexes, which can range from mononuclear to trinuclear, can be influenced by the metal-to-ligand ratio and the solvent used during synthesis. bath.ac.uk

In these dimeric structures, the copper(I) centers are typically bridged by the halide ligands. The geometry around each copper atom is often a distorted tetrahedron. This coordination environment is completed by the this compound ligand, which can coordinate in various ways. For instance, in some binuclear copper complexes, the this compound ligand may bridge the two copper centers. researchgate.net

The structural characteristics of these complexes have been investigated using single-crystal X-ray diffraction. For example, a binuclear copper complex with this compound was found to have a crystallographic inversion center. researchgate.net The copper atom in this complex exhibits a distorted tetrahedral geometry, being coordinated to one chloride anion, two nitrogen atoms from a bridging this compound ligand, and one phosphorus atom from the other bridging ligand. researchgate.net

The luminescent properties of these copper(I) complexes are also of significant interest. For example, the reaction of this compound with CuSCN results in a coordination polymer, [Cu(Py₃P)NCS]n, which exhibits bright green emission. bath.ac.uk The chalcogenide derivative, this compound oxide, also forms a variety of luminescent copper(I) thiocyanate (B1210189) complexes, including dinuclear species that show red-orange emission upon UV photoexcitation. bath.ac.uk

Below is a table summarizing representative dimeric and binuclear copper complexes with this compound and its derivatives.

| Complex | Key Structural Features | Reference |

| [Cu₂(Py₃P)₂X₂] (X = Cl, Br, I) | Air-stable dimeric complexes with halide bridges. | researchgate.net |

| [Cu(Py₃P)NCS]n | Coordination polymer exhibiting bright green emission. | bath.ac.uk |

| Dinuclear Cu(I) thiocyanate complexes with this compound oxide | Exhibit red-orange emission in the solid state upon UV photoexcitation. | bath.ac.uk |

| Binuclear copper complex with this compound | Features a crystallographic inversion center with a distorted tetrahedral geometry around each copper atom. The copper is coordinated by a chloride, two nitrogens from one ligand, and one phosphorus from another. | researchgate.net |

Silver(I) Complexes

This compound and its derivatives are versatile ligands in the coordination chemistry of silver(I), forming a range of complexes with diverse structures and interesting properties. The coordination environment around the silver(I) center in these complexes can vary significantly, leading to different geometries such as linear, trigonal planar, and tetrahedral. bath.ac.uk The nature of the phosphine ligand, the metal-to-ligand ratio, and the counter-anion all play a crucial role in determining the final structure. bath.ac.uk For instance, the reaction of tris[2-(2-pyridyl)ethyl]phosphine with silver(I) salts like AgClO₄, AgNO₃, and AgOTf leads to the formation of one-dimensional coordination polymers. rsc.org

Scorpionate Formations

A notable feature of this compound and its analogues is their ability to act as "scorpionate" ligands. A scorpionate ligand is a tridentate ligand that binds to a metal center in a facial (fac) manner, resembling a scorpion grasping the metal with its two pincers and stinging it with its tail. acs.org this compound oxide (Py₃P=O) has been shown to form scorpionate complexes with silver(I). rsc.org

In these scorpionate complexes, the Py₃P=O ligand coordinates to the silver(I) ion through its three pyridyl nitrogen atoms in a tripodal fashion. rsc.org An example of such a complex is [Ag(Py₃P=O)(PPh₃)]BF₄, which has been synthesized and structurally characterized. rsc.org X-ray diffraction analysis of this complex revealed that the silver atom is coordinated by the three nitrogen atoms of the Py₃P=O ligand and the phosphorus atom of a triphenylphosphine (B44618) (PPh₃) co-ligand, resulting in a distorted tetrahedral geometry around the silver center. rsc.org The Ag-P bond distance in this complex is comparable to that found in other silver scorpionate complexes. rsc.org

Cytotoxic Activity of Silver Complexes

Silver(I) complexes, in general, have garnered significant attention for their potential as anticancer agents, often exhibiting lower toxicity than traditional platinum-based drugs. bath.ac.uk The cytotoxic activity of these compounds is largely attributed to the controlled release of Ag⁺ ions, which can interact with various cellular targets to induce cell death, often through apoptosis and oxidative stress. bath.ac.ukresearchgate.net The ligands coordinated to the silver(I) center play a crucial role in modulating the complexes' solubility, stability, bioavailability, and ultimately, their biological activity. bath.ac.uk

Complexes of silver(I) with this compound derivatives have demonstrated significant cytotoxic potential. For instance, silver(I) scorpionates based on this compound oxide have been evaluated for their in vitro cytotoxic activity against human larynx carcinoma (Hep-2) cell lines. rsc.org These complexes exhibited notable activity, with IC₅₀ values in the micromolar range. rsc.org Specifically, for the complexes [Ag(Py₃P=O)(PPh₃)]BF₄ and [Ag(Py₃P=O)(PPh₃)]ClO₄, the IC₅₀ values were found to be between 11 and 14 μM. rsc.org

The mechanism of action for these silver complexes is believed to involve the induction of apoptosis. bath.ac.uk Studies on other silver(I) phosphine complexes have shown that they can cause mitochondrial depolarization, leading to the release of cytochrome c, activation of caspases, and the generation of reactive oxygen species (ROS). bath.ac.uk It has been observed that the metal-to-ligand ratio can influence the cytotoxic potency of these complexes. bath.ac.uk

The following table presents data on the cytotoxic activity of representative silver complexes.

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Ag(Py₃P=O)(PPh₃)]BF₄ | Human larynx carcinoma (Hep-2) | 11 - 14 | rsc.org |

| [Ag(Py₃P=O)(PPh₃)]ClO₄ | Human larynx carcinoma (Hep-2) | 11 - 14 | rsc.org |

Cobalt(I), Cobalt(II), and Cobalt(III) Complexes

This compound has been utilized in the synthesis of cobalt complexes in various oxidation states, including Co(I), Co(II), and Co(III). The tripodal nature of this ligand allows for the formation of stable complexes with interesting structural and electronic properties. A series of complexes with the general formula [Co(Py₃P)₂]ⁿ⁺ (where n = 1, 2, or 3) have been synthesized and characterized, providing insights into the coordination chemistry of cobalt with this ligand. rsc.orgrsc.org

Stabilization of Low Oxidation States

A significant aspect of the coordination chemistry of this compound is its ability to stabilize low oxidation states of metal ions, such as cobalt(I). rsc.orgrsc.org The stabilization of Co(I) is of particular interest due to its potential applications in catalysis. In the complex [Co{P(C₅H₄N-2)₃}₂]⁺, the formal oxidation state of cobalt is +1. rsc.orgrsc.org

Spectroscopic and theoretical studies have been conducted to understand the electronic structure of this Co(I) complex. rsc.orgrsc.org The data from these studies suggest that the complex is best described as a d⁸ cobalt(I) species with a significant ligand contribution, rather than a d⁷ cobalt(II) center with a ligand radical. rsc.orgrsc.org This indicates that the this compound ligand plays a crucial role in delocalizing the electron density and stabilizing the low-valent cobalt center. rsc.orgrsc.org The use of phosphine co-ligands has been shown to be a successful strategy for achieving highly active catalysts based on low-valent cobalt. acs.orgdigitellinc.com

Nickel(II) Complexes

The coordination chemistry of this compound (Ppy₃) with nickel(II) centers has been explored, revealing interesting structural and electronic properties. The reaction of Ppy₃ with nickel(II) halides, such as NiCl₂ and NiBr₂, in solvents like ethanol (B145695) or acetonitrile (B52724) leads to the formation of tetrahedral complexes with the general formula [Ni(Ppy₃)X₂] (where X = Cl, Br). These complexes are paramagnetic, consistent with a high-spin d⁸ configuration for the nickel(II) ion in a tetrahedral environment.

In these complexes, the Ppy₃ ligand coordinates to the nickel center through the phosphorus atom. The pyridyl nitrogen atoms may or may not be involved in coordination depending on the specific reaction conditions and the presence of other coordinating species. For instance, in the [Ni(Ppy₃)Br₂] complex, the ligand acts as a monodentate phosphine, with the pyridyl groups not coordinated to the metal center.

The chalcogenide derivatives of Ppy₃, this compound sulfide (SPpy₃) and this compound selenide (SePpy₃), also form complexes with nickel(II). The reaction of Ni(BF₄)₂·6H₂O with SPpy₃ and SePpy₃ yields complexes of the type [Ni(SPpy₃)₂(BF₄)₂] and [Ni(SePpy₃)₂(BF₄)₂]. In these cases, the ligands coordinate through the sulfur and selenium atoms, respectively.

| Compound | Formula | Geometry | Magnetic Properties |

| Dichloridotris(2-pyridyl)phosphinenickel(II) | [Ni(Ppy₃)Cl₂] | Tetrahedral | Paramagnetic |

| Dibromidotris(2-pyridyl)phosphinenickel(II) | [Ni(Ppy₃)Br₂] | Tetrahedral | Paramagnetic |

| Bis(this compound sulfide)nickel(II) tetrafluoroborate (B81430) | [Ni(SPpy₃)₂(BF₄)₂] | - | - |

| Bis(this compound selenide)nickel(II) tetrafluoroborate | [Ni(SePpy₃)₂(BF₄)₂] | - | - |

Manganese(II) Complexes

The interaction of this compound and its chalcogenides with manganese(II) salts has also been investigated. Similar to the nickel(II) analogues, the reaction of MnX₂ (X = Cl, Br) with Ppy₃ results in the formation of tetrahedral complexes of the formula [Mn(Ppy₃)X₂]. These compounds are also high-spin, which is typical for manganese(II) in a tetrahedral ligand field.

The chalcogenide ligands, SPpy₃ and SePpy₃, react with manganese(II) tetrafluoroborate to form complexes where the ligand coordinates through the chalcogen atom. For example, the complex [Mn(SPpy₃)₂(BF₄)₂] has been synthesized and characterized. The coordination environment around the manganese(II) ion in these complexes is influenced by the nature of the ligand and the counter-ion.

| Compound | Formula | Geometry | Magnetic Properties |

| Dichloridotris(2-pyridyl)phosphinemanganese(II) | [Mn(Ppy₃)Cl₂] | Tetrahedral | High-spin |

| Dibromidotris(2-pyridyl)phosphinemanganese(II) | [Mn(Ppy₃)Br₂] | Tetrahedral | High-spin |

| Bis(this compound sulfide)manganese(II) tetrafluoroborate | [Mn(SPpy₃)₂(BF₄)₂] | - | - |

Ruthenium(II) Complexes

This compound has been extensively used as a ligand in ruthenium(II) chemistry, leading to a variety of complexes with interesting photophysical and catalytic properties. The reaction of Ppy₃ with ruthenium precursors like [Ru(bpy)₂(Cl)₂] (bpy = 2,2'-bipyridine) or [Ru(dmso)₄Cl₂] yields complexes where Ppy₃ can coordinate in different modes.

A common coordination mode is as a bidentate P,N-chelating ligand, forming a four-membered ring. For example, in the complex Ru(bpy)₂(Ppy₃)₂, the Ppy₃ ligand is coordinated through the phosphorus atom and one of the pyridyl nitrogen atoms. The uncoordinated pyridyl groups can be subsequently protonated or coordinated to another metal center.

Another coordination mode involves Ppy₃ acting as a tridentate P,N,N'-ligand. This is observed in complexes like Ru(Ppy₃)(tpy)₂ (tpy = 2,2';6',2''-terpyridine), where Ppy₃ occupies three coordination sites.

The chalcogenide derivatives, SPpy₃ and SePpy₃, also form stable complexes with ruthenium(II). For instance, the reaction of [Ru(bpy)₂Cl₂] with SPpy₃ yields Ru(bpy)₂(SPpy₃)₂, where the ligand coordinates through the sulfur atom. These complexes often exhibit rich electrochemical behavior and luminescence.

| Compound | Formula | Coordination Mode of Ppy₃/SPpy₃ | Key Features |

| Bis(2,2'-bipyridine)tris(2-pyridyl)phosphineruthenium(II) hexafluorophosphate (B91526) | Ru(bpy)₂(Ppy₃)₂ | Bidentate (P,N) | Luminescent, electrochemically active |

| This compound(2,2';6',2''-terpyridine)ruthenium(II) hexafluorophosphate | Ru(Ppy₃)(tpy)₂ | Tridentate (P,N,N') | - |

| Bis(2,2'-bipyridine)this compound sulfideruthenium(II) hexafluorophosphate | Ru(bpy)₂(SPpy₃)₂ | Monodentate (S) | Luminescent |

| Dichloridobis(this compound)ruthenium(II) | [RuCl₂(Ppy₃)₂] | - | Precursor for other Ru(II) complexes |

Rhenium(I) Complexes

This compound and its chalcogenides have been utilized as ligands for rhenium(I) carbonyl complexes, which are of interest for their potential applications in sensing and photophysics. The reaction of [Re(CO)₅Cl] with Ppy₃ leads to the facial isomer of [Re(CO)₃(Ppy₃)Cl], where Ppy₃ can coordinate as a bidentate P,N-chelating ligand.

The chalcogenide derivatives, SPpy₃ and SePpy₃, react with [Re(CO)₅Cl] to form complexes of the type fac-[Re(CO)₃(L)Cl] (L = SPpy₃, SePpy₃), where the ligand coordinates in a bidentate S,N- or Se,N-chelating fashion. These complexes are often luminescent, and their emission properties can be tuned by changing the chalcogen atom.

| Compound | Formula | Coordination Mode of Ligand | Key Features |

| fac-Tricarbonylchloridotris(2-pyridyl)phosphinerhenium(I) | fac-[Re(CO)₃(Ppy₃)Cl] | Bidentate (P,N) | Luminescent |

| fac-Tricarbonylchloridothis compound sulfiderhenium(I) | fac-[Re(CO)₃(SPpy₃)Cl] | Bidentate (S,N) | Luminescent, potential sensor |

| fac-Tricarbonylchloridothis compound seleniderhenium(I) | fac-[Re(CO)₃(SePpy₃)Cl] | Bidentate (Se,N) | Luminescent, emission properties vary with chalcogen |

Iron(II) Complexes

The coordination of this compound with iron(II) has been studied, particularly in the context of spin-crossover (SCO) behavior. The reaction of Ppy₃ with iron(II) salts, such as [Fe(BF₄)₂]·6H₂O, can lead to the formation of the complex Fe(Ppy₃)₂₂. In this complex, the Ppy₃ ligand acts as a tridentate P,N,N'-ligand, leading to a distorted octahedral geometry around the iron(II) center.

The [Fe(Ppy₃)₂]²⁺ cation exhibits a temperature-dependent spin-crossover phenomenon. At low temperatures, the complex is in the low-spin (S=0) state, while at higher temperatures, it transitions to the high-spin (S=2) state. This transition is accompanied by a change in color and magnetic properties. The SCO behavior is influenced by the nature of the counter-anion and the presence of solvent molecules in the crystal lattice.

| Compound | Formula | Geometry | Key Features |

| Bis(this compound)iron(II) tetrafluoroborate | Fe(Ppy₃)₂₂ | Distorted Octahedral | Exhibits spin-crossover (SCO) behavior |

Complexes with Lanthanide(III) Ions

The coordination chemistry of this compound oxide (OPpy₃), the oxide of Ppy₃, with lanthanide(III) ions has been investigated, revealing complexes with interesting luminescence properties. The reaction of lanthanide(III) nitrates, such as Eu(NO₃)₃ and Tb(NO₃)₃, with OPpy₃ in organic solvents yields complexes of the general formula [Ln(OPpy₃)₂(NO₃)₃].

In these complexes, the lanthanide ion is typically coordinated by two OPpy₃ ligands and three bidentate nitrate (B79036) ions, resulting in a coordination number of ten. The OPpy₃ ligand coordinates through the phosphoryl oxygen and one or two pyridyl nitrogen atoms, acting as a tridentate O,N,N'-ligand.

These complexes exhibit the characteristic luminescence of the respective lanthanide ions. The OPpy₃ ligand acts as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. This process, known as the antenna effect, leads to enhanced luminescence of the lanthanide ion.

| Compound | Formula | Coordination Number | Key Features |

| Trinitratobis(this compound oxide)europium(III) | [Eu(OPpy₃)₂(NO₃)₃] | 10 | Red luminescence, antenna effect |

| Trinitratobis(this compound oxide)terbium(III) | [Tb(OPpy₃)₂(NO₃)₃] | 10 | Green luminescence, antenna effect |

N,O-Chelating Ligand Behavior of this compound Oxide

This compound oxide (Py3PO) demonstrates notable versatility as a ligand, capable of coordinating to metal ions in multiple ways. One of its significant behaviors is acting as an N,O-chelating ligand. In a series of mononuclear lanthanide(III) complexes, Py3PO coordinates to the lanthanide ion through the oxygen atom of the phosphine oxide group and the nitrogen atoms of the pyridyl rings. nsc.ru This chelation results in the formation of stable complex structures.

The coordination mode of Py3PO can be influenced by the metal center and the other ligands present in the coordination sphere. For instance, in complexes with the general formula [Ln(Py3PO)2(NO3)3], the Py3PO ligand acts as an N,O-chelating agent. nsc.ru Similarly, in complexes with thenoyltrifluoroacetonate (TTA), such as [Ln(Py3PO)(TTA)3], Py3PO also exhibits this N,O-chelating behavior. nsc.ru The flexibility of Py3PO to engage in different coordination modes, including N,N',N''-tripodal and P-monodentate, highlights its adaptability in forming a wide array of coordination compounds. rsc.org

The reaction of Py3PO with various metal hexafluoroacetylacetonates (hfac) further illustrates its diverse coordinating ability. Depending on the metal ion and the stoichiometric ratio, Py3PO can lead to the formation of either scorpionate or bis-scorpionate complexes, where it coordinates through the pyridyl nitrogen atoms. rsc.orgrsc.org

Coordination Polyhedra of Lanthanide Atoms

The coordination of this compound oxide to lanthanide ions results in the formation of distinct coordination polyhedra. The specific geometry around the lanthanide atom is dictated by the number of coordinating ligands and their denticity.

In the case of the complexes [Ln(Py3PO)2(NO3)3]·1.5Me2CO, where Ln represents samarium (Sm), europium (Eu), gadolinium (Gd), terbium (Tb), or dysprosium (Dy), the lanthanide atom is surrounded by two Py3PO ligands and three nitrate ions. This arrangement leads to a coordination polyhedron best described as N2O8. nsc.ru The two nitrogen atoms and two oxygen atoms from the two Py3PO ligands, along with six oxygen atoms from the three bidentate nitrate groups, complete the coordination sphere of the lanthanide ion.

For the complexes with the formula [Ln(Py3PO)(TTA)3], involving Eu and Tb, the coordination environment of the lanthanide atom is different. Here, one Py3PO ligand and three thenoyltrifluoroacetonate (TTA) ligands coordinate to the central metal ion. The resulting coordination polyhedron is defined as NO7. nsc.ru This geometry arises from the coordination of one nitrogen atom and one oxygen atom from the Py3PO ligand, and six oxygen atoms from the three bidentate TTA ligands.

The table below summarizes the coordination polyhedra observed for these lanthanide complexes.

| Complex Formula | Lanthanide (Ln) | Coordination Polyhedron |

| [Ln(Py3PO)2(NO3)3]·1.5Me2CO | Sm, Eu, Gd, Tb, Dy | N2O8 |

| [Ln(Py3PO)(TTA)3] | Eu, Tb | NO7 |

These examples demonstrate how the nature of the ancillary ligands (nitrate vs. TTA) influences the final coordination geometry around the lanthanide center when complexed with this compound oxide.

Complexes with Pnictogen Acceptors (Arsenic, Antimony)

This compound has proven to be a versatile ligand for pnictogen acceptors, leading to the formation of novel cationic complexes and cage structures with elements like arsenic and antimony. rsc.orgrsc.org

Cationic Complexes and Cage Structures

The reaction of this compound with arsenic and antimony halides in the presence of a halide abstractor, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), yields cationic complexes. For instance, the abstraction of a chloride ion from AsCl3 with TMSOTf in the presence of the ligand results in the formation of the tricationic complex [P(Pyr)3As][OTf]3. rsc.org This reaction proceeds through an intermediate species, [P(Py)3AsCl][OTf]2. rsc.org

A significant feature of the [P(Pyr)3As]3+ trication is its C3v symmetric cage structure. rsc.org This cage-like arrangement is a recurring motif in the coordination chemistry of this compound with pnictogen elements. researchgate.net Similar cage structures have been observed for complexes with other p-block elements. researchgate.net The formation of these structures highlights the ability of the tripodal ligand to encapsulate the pnictogen atom.

The reaction with antimony halides follows a similar pathway. The isolation of the antimony monofluoride derivative, [P(Pyr)3SbF][OTf]2, supports the proposed rearrangement reaction mechanism. rsc.org These findings underscore the utility of this compound in constructing complex, multi-dimensional structures with pnictogen centers.

Asymmetric Axial Lone Pairs

A noteworthy electronic feature of the cationic complexes of the type [P(Pyr)3Pn]3+ (where Pn = As, Sb) is the presence of asymmetric axial lone pairs. rsc.orgresearchgate.net In these derivatives, the lone pairs of electrons on the phosphorus and the pnictogen atom are electronically separated. rsc.orgresearchgate.net

Conversely, the lone pair at the arsenic or antimony atom is located in a lower energy orbital, specifically the HOMO-7, making it less accessible. rsc.orgresearchgate.net This electronic separation of the lone pairs is a key characteristic of these cage complexes and influences their reactivity and potential applications.

Advanced Spectroscopic and Electrochemical Characterization in Research Contexts

Spectroscopic Techniques for Elucidating Structure and Bonding

Spectroscopic methods are indispensable tools for characterizing tris(2-pyridyl)phosphine and its derivatives. Each technique offers a unique window into the molecular and electronic structure of these compounds.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for the identification and structural characterization of this compound complexes. Electrospray ionization mass spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly well-suited for the analysis of these often non-volatile and thermally sensitive coordination compounds. nih.govresearchgate.net

In the study of this compound complexes, ESI-MS is frequently employed to confirm the formation of the desired product and to identify species in solution. For instance, in the characterization of a ruthenium(II) complex, RuCl2(PPh3)(Ppy3), ESI-MS was used to observe the ion peaks, which helped in confirming the presence of inner-sphere chloride ligands. nih.gov Similarly, ESI-MS has been used to demonstrate the progressive replacement of chloro- and triphenylphosphine (B44618) ligands by acetonitrile (B52724) in a ruthenium(II) complex containing a 2-(2'-pyridyl)quinoxaline ligand. tandfonline.com This highlights the utility of ESI-MS in studying the solution behavior and stability of these complexes.

Researchers have also utilized ESI-MS and MALDI-TOF MS to characterize various other metal complexes of this compound and its derivatives, such as its sulfide (B99878) and selenide (B1212193) analogs. tandfonline.comresearchgate.net These techniques provide crucial information on the molecular weight and fragmentation patterns, which aids in the structural elucidation of newly synthesized compounds. tandfonline.comoup.com The fragmentation patterns observed in the mass spectra can offer clues about the bonding within the complex. acs.org

Table 1: Selected Applications of Mass Spectrometry in the Analysis of this compound Complexes

| Complex/System | Mass Spectrometry Technique | Key Findings |

| RuCl2(PPh3)(Ppy3) | ESI-MS | Confirmed the presence of inner-sphere chloride. nih.gov |

| cis-[RuCl2(L)(PPh3)2] (L = 2-(2'-pyridyl)quinoxaline) | ESI-MS | Showed progressive replacement of ligands by solvent molecules in acetonitrile. tandfonline.com |

| This compound sulfide and selenide | Mass Spectroscopy | Characterization and structural determination of the compounds. tandfonline.com |

| Iron(II) complexes with tris(pyridyl)phosphine selenide ligands | Mass Spectroscopy | Characterization of new mononuclear iron(II) metal complexes. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its complexes in solution. ¹H, ¹³C, and ³¹P NMR provide detailed information about the structure, symmetry, and electronic environment of the ligand and the metal center. magritek.com

³¹P NMR Spectroscopy: As phosphorus is a key atom in the ligand, ³¹P NMR is particularly informative. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. smolecule.com For the free this compound ligand, the ³¹P{¹H} NMR spectrum shows a resonance at approximately -0.5 ppm. tandfonline.com Upon coordination to a metal center, this chemical shift can change significantly, providing direct evidence of complex formation. For example, in the ruthenium(II) complex RuCl2(PPh3)(Ppy3), the ³¹P NMR spectrum displays distinct signals for the coordinated this compound and triphenylphosphine ligands. cdnsciencepub.com The ³¹P NMR chemical shifts for the sulfide and selenide derivatives of this compound appear at 34.89 ppm and 29.47 ppm, respectively, with the selenide showing selenium satellites. tandfonline.com

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the organic framework of the ligand. The chemical shifts and coupling patterns of the pyridyl protons and carbons can be used to deduce the coordination mode of the ligand. nih.govwaikato.ac.nz For instance, the aromatic region of the ¹H NMR spectrum of a ruthenium complex with a facially coordinated this compound oxide ligand was consistent with Cѕ symmetry in solution. nih.gov In studies of various metal complexes, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compounds. digitellinc.comnajah.edu Detailed analysis of the ¹³C{¹H} NMR spectra, including DEPT experiments, can help in the assignment of the aliphatic and aromatic carbon signals. najah.edu

Table 2: Representative NMR Data for this compound and Its Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |